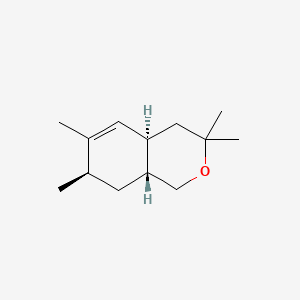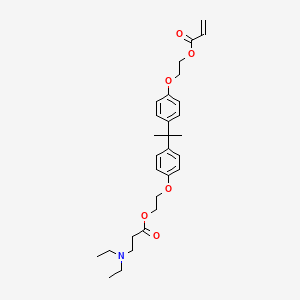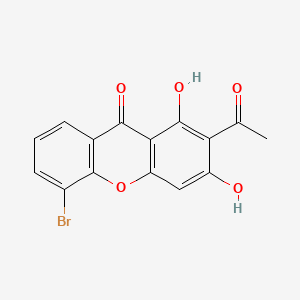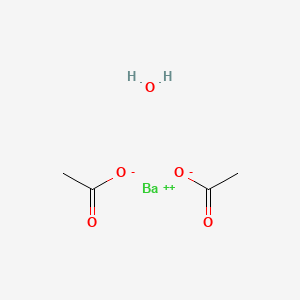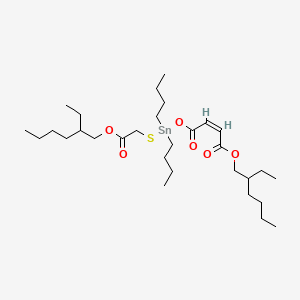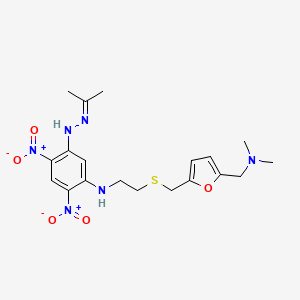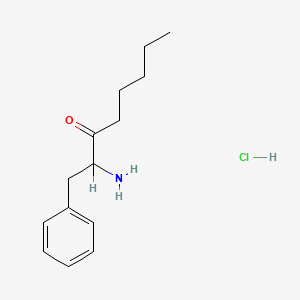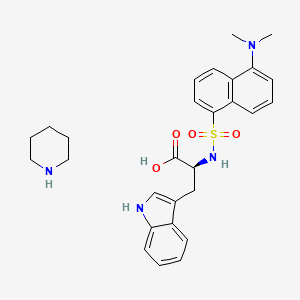
Tetrasodium 4,5-dihydroxy-3,6-bis((4-nitro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium 4,5-dihydroxy-3,6-bis((4-nitro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and indicator in various chemical processes due to its ability to form stable complexes with metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 4,5-dihydroxy-3,6-bis((4-nitro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate typically involves a multi-step process. The initial step includes the diazotization of 4-nitro-2-sulphonatophenylamine, followed by coupling with 4,5-dihydroxy-3,6-bis(phenylazo)naphthalene-2,7-disulphonic acid. The reaction is carried out under acidic conditions to ensure the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and filtration to remove impurities and achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Tetrasodium 4,5-dihydroxy-3,6-bis((4-nitro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, affecting its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulphonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Amines and other reduced forms of the compound.
Substitution: Compounds with different functional groups replacing the sulphonate groups.
Aplicaciones Científicas De Investigación
Tetrasodium 4,5-dihydroxy-3,6-bis((4-nitro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations due to its ability to form stable complexes with metal ions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo groups and hydroxyl groups in the molecule interact with metal ions, leading to the formation of colored complexes. These interactions are crucial for its use as an indicator and dye.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrasodium 4-amino-5-hydroxy-3,6-bis((4-{[2-(sulfonatooxy)ethyl]phenyl}azo)naphthalene-2,7-disulphonate
- Disodium dihydrogen 4,5-dihydroxy-3,6-bis((4-nitro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
Uniqueness
Tetrasodium 4,5-dihydroxy-3,6-bis((4-nitro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is unique due to its specific structural features, such as the presence of both nitro and sulphonate groups, which contribute to its distinct color properties and reactivity. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in analytical chemistry and industrial applications.
Propiedades
Número CAS |
97889-99-1 |
|---|---|
Fórmula molecular |
C22H10N6Na4O18S4 |
Peso molecular |
866.6 g/mol |
Nombre IUPAC |
tetrasodium;4,5-dihydroxy-3,6-bis[(4-nitro-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H14N6O18S4.4Na/c29-21-18-9(5-16(49(41,42)43)19(21)25-23-12-3-1-10(27(31)32)7-14(12)47(35,36)37)6-17(50(44,45)46)20(22(18)30)26-24-13-4-2-11(28(33)34)8-15(13)48(38,39)40;;;;/h1-8,29-30H,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46);;;;/q;4*+1/p-4 |
Clave InChI |
SYONHRDCUXRINH-UHFFFAOYSA-J |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


